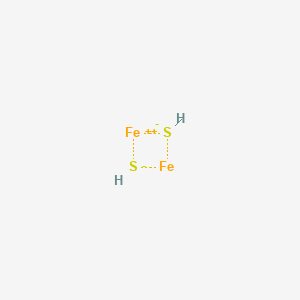

FE2/S2 (Inorganic) cluster

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Di-mu-sulfido-diiron(0) is a Fe2S2 iron-sulfur cluster.

Aplicaciones Científicas De Investigación

Enzymatic Reactions

Iron-sulfur clusters are integral to several enzymes, including ferredoxins and hydrogenases. They facilitate electron transfer during biochemical reactions:

- Ferredoxins : These proteins contain [Fe2S2] clusters that participate in redox reactions, transferring electrons between various substrates. They are essential in photosynthesis and nitrogen fixation processes .

- Hydrogenases : Enzymes that catalyze the production and consumption of hydrogen gas utilize [Fe2S2] clusters for effective electron transfer, playing a role in bioenergy applications .

Mitochondrial Function and Disease Mechanisms

Recent studies have highlighted the role of iron-sulfur clusters in mitochondrial function and their implications in various diseases:

- Cluster Synthesis : The synthesis of [Fe2S2] clusters is critical for mitochondrial health. Research indicates that mutations in proteins involved in cluster assembly can lead to mitochondrial dysfunction, contributing to diseases such as Friedreich's ataxia .

- Disease Mechanisms : Aberrant release of iron-sulfur clusters has been linked to several human diseases, including cancer. For instance, the NEET protein family, which contains [Fe2S2] clusters, shows altered cluster dynamics associated with cancer progression .

Biotechnological Applications

Iron-sulfur clusters have potential applications in biotechnology:

- Bioremediation : Enzymes containing [Fe2S2] clusters can be used to degrade pollutants through redox reactions, making them valuable for environmental cleanup efforts .

- Biofuel Production : The efficiency of hydrogenases in producing hydrogen from organic substrates positions iron-sulfur clusters as key players in renewable energy technologies .

Case Study 1: Ferredoxin from Acidithiobacillus ferrooxidans

Research on the assembly mechanism of the [Fe2S2] cluster in ferredoxin from Acidithiobacillus ferrooxidans demonstrated that scaffold proteins are essential for effective cluster assembly. The study utilized techniques like MALDI-TOF mass spectrometry to confirm the presence of the [Fe2S2] cluster after reconstitution .

Case Study 2: NEET Proteins and Cancer

A molecular dynamics simulation study on NEET proteins revealed that the loss of the [Fe2S2] cluster leads to significant structural changes associated with various diseases, including cancer. The research provided insights into the mechanisms of cluster release and its implications for cellular health .

Summary Table of Applications

| Application Area | Specific Use | Key Findings/Insights |

|---|---|---|

| Enzymatic Reactions | Ferredoxins and Hydrogenases | Essential for electron transfer; critical for bioenergy |

| Mitochondrial Function | Cluster synthesis | Linked to mitochondrial health; mutations impact function |

| Disease Mechanisms | NEET proteins | Aberrant dynamics linked to cancer |

| Biotechnological Uses | Bioremediation and Biofuels | Potential for environmental cleanup; renewable energy |

Propiedades

Fórmula molecular |

Fe2H2S2 |

|---|---|

Peso molecular |

177.8 g/mol |

Nombre IUPAC |

iron;iron(2+);sulfanide |

InChI |

InChI=1S/2Fe.2H2S/h;;2*1H2/q;+2;;/p-2 |

Clave InChI |

BKWBIMSGEOYWCJ-UHFFFAOYSA-L |

SMILES |

[SH-].[SH-].[Fe].[Fe+2] |

SMILES canónico |

[SH-].[SH-].[Fe].[Fe+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.